molecular formula C21H19N5O2 B2690540 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 685107-51-1

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Numéro de catalogue: B2690540
Numéro CAS: 685107-51-1
Poids moléculaire: 373.416
Clé InChI: ZNTMFBQLUIDWSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups attached at the 6 and 7 positions, and two amino groups at the 2 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyridopyrimidine derivative . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

1.1. Core Scaffold Formation

The pyrido[2,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 6-aminopyrimidine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. For 6,7-bis(4-methoxyphenyl) substitution, the following steps are critical:

  • Michael Addition-Cyclization :

    • 6-Amino-1,3-dimethyluracil reacts with α,β-unsaturated aryl ketones (e.g., 4-methoxybenzalacetophenone) in DMF or acetic acid under reflux to form the pyrido[2,3-d]pyrimidine ring .

    • Example:

      6-Amino-1,3-dimethyluracil+Ar–CH=CH–CO–Ar’Δ,DMFPyrido[2,3-*d*]pyrimidine derivative\text{6-Amino-1,3-dimethyluracil} + \text{Ar–CH=CH–CO–Ar'} \xrightarrow{\Delta, \text{DMF}} \text{Pyrido[2,3-*d*]pyrimidine derivative}

      where Ar and Ar' = 4-methoxyphenyl groups .

  • Microwave-Assisted Synthesis :

    • Microwave irradiation accelerates the cyclization of 2,6-diaminopyrimidin-4(3H)-one with 4-arylidene oxazolones, yielding 7-substituted pyrido[2,3-d]pyrimidines .

1.2. Functionalization at Positions 2 and 4

The 2,4-diamine groups are introduced via:

  • Reductive Amination : Reaction of 6-nitro intermediates (e.g., 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine) with aldehydes, followed by reduction using RANEY® Ni or Pd/C .

  • N-Methylation : Treatment with formaldehyde and sodium cyanoborohydride under reductive conditions .

Reaction Optimization and Conditions

Reaction Type Reagents/Conditions Yield Reference
Cyclocondensationα,β-unsaturated ketones, DMF, 80°C, 12 hrs65–75%
Microwave CyclizationAcOH, MWI (300 W, 120°C), 30 min85%
Reductive AminationRANEY® Ni, H₂ (50 psi), DMF, rt60%
N-MethylationCH₂O, NaBH₃CN, MeOH, 0°C to rt70–80%

3.2. Pharmacophore Development

  • Diamine Motif : The 2,4-diamine groups are critical for hydrogen bonding with biological targets (e.g., dihydrofolate reductase) .

  • Structure-Activity Relationship (SAR) :

    • Increased Potency : Bulky 4-methoxyphenyl groups at positions 6 and 7 improve kinase inhibition (IC₅₀ < 50 nM) .

    • Reduced Toxicity : Methoxy groups decrease nonspecific binding to plasma proteins .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidines, including 6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine, exhibit promising anticancer properties. They act as inhibitors of various kinases involved in cancer progression:

  • Mechanism of Action : These compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, the compound has been shown to inhibit CDK4/6, similar to FDA-approved drugs like palbociclib .
  • Case Studies : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines effectively reduced tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis .

Antimicrobial Properties

The compound also shows significant antimicrobial activity. Its structure allows it to intercalate into bacterial DNA, disrupting replication processes:

  • Research Findings : In vitro studies have reported strong activity against various bacterial strains, indicating its potential as an antibiotic agent .
  • Clinical Implications : The ability to combat resistant strains of bacteria positions this compound as a candidate for further development in the fight against infectious diseases.

Antiviral Activity

Pyrido[2,3-d]pyrimidines have been investigated for their antiviral properties:

  • Mechanism : They inhibit viral replication by targeting specific viral enzymes and pathways.
  • Potential Applications : Their effectiveness against RNA viruses has been documented, suggesting a role in developing antiviral therapies .

Pharmacological Insights

The pharmacokinetic and pharmacodynamic profiles of this compound indicate favorable absorption and distribution characteristics:

  • Bioavailability : Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability.
  • Safety Profile : Preliminary toxicity assessments indicate a manageable safety profile, making it suitable for further clinical evaluation.

Comparative Analysis with Other Compounds

Compound NameActivity TypeTargeted MechanismReference
PalbociclibAnticancerCDK4/6 Inhibition
AZD8055AntineoplasticmTOR Inhibition
Pyrido[2,3-d]pyrimidinesAntimicrobialDNA Intercalation

Mécanisme D'action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell proliferation and survival. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, its lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .

Activité Biologique

6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique structure characterized by a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups and two amino groups, which contribute to its biological activity.

The molecular formula of this compound is C21H19N5O2C_{21}H_{19}N_{5}O_{2} with a molar mass of 373.41 g/mol. Its synthesis typically involves multi-step reactions starting from available precursors, highlighting its complexity and the potential for diverse modifications to enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Notably, it interacts with various kinases and dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate necessary for nucleotide production, ultimately leading to the death of cancer cells .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50 (µM) Mechanism Reference
NCI-H197513EGFR kinase inhibition
A549>50Antitumor activity
NCI-H4600.440 ± 0.039Cytotoxicity via DNA synthesis inhibition

Case Studies

A study evaluated the compound's efficacy as an EGFR kinase inhibitor. It demonstrated a potent inhibitory effect on the kinase activity associated with cancer proliferation pathways. In vitro assays revealed that modifications to the compound's structure could enhance its potency against specific cancer types .

Another case study focused on its interaction with DHFR. The compound's high affinity for DHFR was confirmed through competitive binding assays, indicating its potential as a therapeutic agent in treating cancers reliant on folate metabolism for growth and survival .

Comparison with Related Compounds

When compared to similar compounds such as Palbociclib and Dilmapimod, this compound stands out due to its unique substitution pattern that enhances its selectivity and reduces side effects commonly associated with other inhibitors. This specificity may lead to fewer histamine-related side effects compared to other drugs in the same class .

Propriétés

IUPAC Name

6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-27-14-7-3-12(4-8-14)16-11-17-19(22)25-21(23)26-20(17)24-18(16)13-5-9-15(28-2)10-6-13/h3-11H,1-2H3,(H4,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMFBQLUIDWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC(=N3)N)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.